3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 3-bromo-4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O2/c1-2-15-9(14)6-3-4-7-8(10)11-12-13(7)5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKFXHDEDOZDHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(N=NN2C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through an intramolecular azide-alkyne cycloaddition reaction.
Esterification: The ethyl ester group can be introduced through an esterification reaction using ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and alkoxides.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridine derivatives, while reduction and oxidation reactions can produce different reduced or oxidized forms of the compound .
Scientific Research Applications
3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in biological assays to study its effects on various biological systems, including its potential antimicrobial and anticancer activities.
Industrial Applications: It is used in the development of new materials and chemical processes, including the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, and other cellular processes, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to structurally related triazolo-fused heterocycles, focusing on core ring systems, substituents, and bioactivity profiles.
Table 1: Structural Comparison
Table 3: Bioactivity of Related Compounds
Biological Activity
3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester (CAS No. 1273565-10-8) is a heterocyclic compound characterized by a complex structure that includes a bromine atom and a triazolo ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₂BrN₃O₂
- Molecular Weight : 274.11 g/mol
- Structural Features : The compound features a tetrahydropyridine ring fused with a triazole moiety, which is known for its diverse biological activities. The presence of the ethyl ester group enhances its solubility and potential bioavailability.
Biological Activity Overview
Preliminary research indicates that compounds similar to this compound exhibit several significant biological activities:
1. Antimicrobial Activity
Research has shown that triazole derivatives can possess antimicrobial properties. The structural similarities of this compound with known antimicrobial agents suggest potential effectiveness against various pathogens.
2. Anti-inflammatory Effects
Compounds with similar structures have been associated with anti-inflammatory activity. For instance, studies on related pyrimidine derivatives revealed potent inhibition of COX enzymes, indicating that this compound may also exhibit similar effects.
3. Anticonvulsant Properties
The triazole ring is often found in anticonvulsant medications. Compounds with structural features akin to this ester have demonstrated efficacy in reducing seizure activity in animal models.
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding the biological activity of this compound. The unique combination of the tetrahydropyridine and triazole moieties may enhance its interaction with biological targets compared to other similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-1H-pyrrole | Amino group on pyrrole ring | Exhibits different reactivity |
| 5-Bromo-1H-pyrazole | Lacks tetrahydropyridine structure | Known for anti-inflammatory properties |
| 2-Methylimidazo[4,5-b]pyridine | Different heterocyclic structure | Associated with mutagenic properties |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of various derivatives of triazoles and pyridines. For example:
- A study demonstrated that certain triazole derivatives exhibited significant anti-inflammatory activity by inhibiting COX-2 with IC50 values comparable to standard drugs like celecoxib .
- Another investigation into related compounds found promising anticonvulsant activity in animal models using electroshock tests .
Q & A
Q. What are the common synthetic routes for 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester?
- Methodological Answer : The synthesis typically involves cyclization of precursor molecules under metal-free or transition-metal-catalyzed conditions. For example:
- Metal-free synthesis : Heating aminopyridine derivatives with ketones (e.g., cyclohexanone) in acetic acid yields spiro-triazolopyridines via cyclocondensation .
- Transition-metal catalysis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can form triazole rings, though specific protocols for the target compound require optimization of solvent (e.g., DMSO), base (e.g., sodium ascorbate), and temperature .
- Key step : Bromination of intermediate pyridine derivatives using bromine in acetic acid, followed by esterification .
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Acetic acid, 80–100°C, 6–12 hours | 60–85% | |
| Bromination | Bromine in glacial acetic acid, 0–5°C | 29–68% |
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Structural confirmation relies on multimodal spectroscopy:
- NMR : H and C NMR identify substituents (e.g., ethyl ester at δ ~4.2 ppm for CH, δ ~14 ppm for CH; bromo group at δ ~3.5–4.0 ppm) .
- IR : Peaks at ~1700 cm confirm ester carbonyl groups, while triazole C=N stretches appear at ~1600 cm .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] calculated for CHBrNO: 308.01) .
Q. What reaction conditions favor high yields during cyclization?
- Methodological Answer :
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency compared to non-polar alternatives .
- Temperature : Elevated temperatures (80–100°C) promote ring closure but may increase side reactions; lower temperatures (40–60°C) are used for sensitive intermediates .
- Catalyst optimization : For metal-free routes, acetic acid acts as both solvent and catalyst. For CuAAC, Cu(I) catalysts (e.g., CuSO/sodium ascorbate) are critical .
Advanced Research Questions
Q. How can competing reaction pathways be minimized during synthesis?
- Methodological Answer : Competing pathways (e.g., over-bromination, ester hydrolysis) are mitigated by:
- Controlled stoichiometry : Limiting bromine equivalents (1.1–1.3 eq.) prevents di-brominated by-products .
- Protecting groups : Temporary protection of the carboxylic acid moiety during bromination avoids ester degradation .
- Reaction monitoring : TLC or in-situ IR tracks intermediate formation, enabling timely quenching .
Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?
- Methodological Answer : Contradictions (e.g., overlapping NMR signals) are addressed via:
- 2D NMR : HSQC and HMBC correlate protons and carbons to resolve ambiguous assignments .
- Isotopic labeling : N-labeled precursors clarify triazole ring connectivity in complex spectra .
- Computational modeling : DFT calculations predict chemical shifts and compare with experimental data to validate structures .
Q. What role does the bromo substituent play in the compound’s reactivity?
- Methodological Answer : The bromo group serves as:
- Electrophilic site : Facilitates Suzuki-Miyaura cross-coupling for functionalization (e.g., aryl/alkenyl group introduction) .
- Directing group : Enhances regioselectivity in electrophilic substitution reactions (e.g., nitration at the 4-position of the pyridine ring) .
- Steric hindrance : Bulky substituents adjacent to the triazole ring can slow nucleophilic attacks, requiring harsher conditions for substitution .
Q. How can divergent synthetic outcomes from similar protocols be rationalized?
- Methodological Answer : Divergence often stems from:
- Solvent polarity : Polar solvents stabilize charge-separated intermediates, favoring cyclization over dimerization .
- Catalyst deactivation : Trace moisture or oxygen in CuAAC reactions poisons Cu(I), reducing yields .
- Thermodynamic vs. kinetic control : Lower temperatures favor kinetic products (e.g., mono-brominated isomers), while higher temperatures favor thermodynamic products .
Data Contradiction Analysis
Q. Why do reported yields vary significantly across studies?
- Methodological Answer : Yield discrepancies arise from:
- Purification methods : Column chromatography vs. recrystallization may recover different product ratios .
- Starting material purity : Impurities in aminopyridine precursors (e.g., residual moisture) reduce effective reactant concentrations .
- Scale effects : Milligram-scale syntheses often report higher yields than gram-scale due to easier by-product management .
Tables for Key Data
Table 1 : Comparison of Synthetic Protocols
| Method | Catalyst | Solvent | Yield | Purity | Reference |
|---|---|---|---|---|---|
| Metal-free cyclization | Acetic acid | Acetic acid | 70–85% | >95% | |
| CuAAC | CuSO/NaAsc | DMSO | 50–65% | >90% | |
| Bromination | Br/AcOH | Acetic acid | 29–68% | 80–90% |
Table 2 : Key Spectral Data for Structural Confirmation
| Technique | Key Peaks | Functional Group | Reference |
|---|---|---|---|
| H NMR | δ 1.3 (t, 3H), δ 4.2 (q, 2H) | Ethyl ester | |
| C NMR | δ 170.5 (C=O), δ 60.1 (OCH) | Carboxylic acid ethyl ester | |
| IR | 1705 cm (C=O stretch) | Ester carbonyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
